N-{4-[(4-hydroxybutyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-hydroxybutyl)sulfamoyl]phenyl}acetamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a hydroxybutyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-hydroxybutyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 4-hydroxybutylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-hydroxybutyl)sulfamoyl]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form a corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or chromium trioxide, can be used under acidic or basic conditions.
Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, can be used under anhydrous conditions.
Substitution: Electrophilic reagents, such as nitric acid for nitration or bromine for bromination, can be used under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[(4-hydroxybutyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[(4-hydroxybutyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the hydroxybutyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
N-{4-[(4-hydroxybutyl)sulfamoyl]phenyl}acetamide can be compared with other sulfonamide derivatives, such as:
N-(4-aminophenyl)acetamide: Lacks the hydroxybutyl group, resulting in different solubility and reactivity properties.
N-(4-hydroxyphenyl)acetamide: Contains a hydroxy group directly attached to the phenyl ring, leading to different chemical behavior.
N-(4-sulfamoylphenyl)acetamide: Lacks the hydroxybutyl group, affecting its biological activity and solubility.
The presence of the hydroxybutyl group in this compound makes it unique and potentially more versatile in its applications compared to similar compounds.
Properties
Molecular Formula |
C12H18N2O4S |
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Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-[4-(4-hydroxybutylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O4S/c1-10(16)14-11-4-6-12(7-5-11)19(17,18)13-8-2-3-9-15/h4-7,13,15H,2-3,8-9H2,1H3,(H,14,16) |
InChI Key |
RNNPBPVUMJGNJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCCO |
Origin of Product |
United States |
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